molecular formula C16H18ClNO2 B3326288 Ethyl 6-tert-butyl-4-chloroquinoline-3-carboxylate CAS No. 246168-74-1

Ethyl 6-tert-butyl-4-chloroquinoline-3-carboxylate

Cat. No.: B3326288
CAS No.: 246168-74-1
M. Wt: 291.77 g/mol
InChI Key: QOYCLUGFBUUVJS-UHFFFAOYSA-N
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Description

Ethyl 6-tert-butyl-4-chloroquinoline-3-carboxylate is a quinoline derivative with a molecular formula of C16H18ClNO2 This compound is known for its unique structural features, which include a quinoline core substituted with a tert-butyl group at the 6-position, a chlorine atom at the 4-position, and an ethyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-tert-butyl-4-chloroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride. The chlorine atom can be added through electrophilic aromatic substitution using chlorine gas or a chlorinating agent like sulfuryl chloride.

    Esterification: The carboxylic acid group at the 3-position can be esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-tert-butyl-4-chloroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives of quinoline.

Scientific Research Applications

Ethyl 6-tert-butyl-4-chloroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 6-tert-butyl-4-chloroquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 6-tert-butyl-4-chloroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar structure but with a bromine atom instead of a tert-butyl group, which may alter its reactivity and biological activity.

    Ethyl 6-methoxy-4-chloroquinoline-3-carboxylate: Contains a methoxy group, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 6-tert-butyl-4-chloroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-5-20-15(19)12-9-18-13-7-6-10(16(2,3)4)8-11(13)14(12)17/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYCLUGFBUUVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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